4,6-dimethyl-N-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]quinazolin-2-amine
Description
4,6-Dimethyl-N-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]quinazolin-2-amine is a heterocyclic compound featuring a quinazoline core substituted with methyl groups at positions 4 and 4. The quinazoline moiety is linked via an amine group to a pyrimidine ring substituted with a methyl group at position 4 and a trifluoromethyl (CF₃) group at position 5. The CF₃ group, in particular, enhances lipophilicity and metabolic stability, making this compound of interest in medicinal chemistry and materials science .
Properties
Molecular Formula |
C16H14F3N5 |
|---|---|
Molecular Weight |
333.31 g/mol |
IUPAC Name |
4,6-dimethyl-N-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]quinazolin-2-amine |
InChI |
InChI=1S/C16H14F3N5/c1-8-4-5-12-11(6-8)10(3)21-15(22-12)24-14-20-9(2)7-13(23-14)16(17,18)19/h4-7H,1-3H3,(H,20,21,22,23,24) |
InChI Key |
LGCCTRUFSUQBLC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N=C(N=C2C=C1)NC3=NC(=CC(=N3)C(F)(F)F)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dimethyl-N-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]quinazolin-2-amine typically involves multiple steps, starting with the preparation of the quinazoline and pyrimidine intermediates. The quinazoline core can be synthesized through a cyclization reaction involving anthranilic acid and formamide. The pyrimidine ring is often prepared via a condensation reaction between a suitable aldehyde and a guanidine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and the use of catalysts to facilitate the reactions. The final product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4,6-dimethyl-N-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]quinazolin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the positions adjacent to the nitrogen atoms in the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
4,6-dimethyl-N-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]quinazolin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4,6-dimethyl-N-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]quinazolin-2-amine involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound belongs to a broader class of quinazolin-2-amines with pyrimidinyl substituents. Below is a detailed comparison with structurally similar derivatives:
Substituent Variations on the Quinazoline Ring
- 7-Ethyl-4-methyl-N-(4,4,6-trimethylpyrimidin-2-yl)quinazolin-2-amine (): The quinazoline ring has a 7-ethyl and 4-methyl substitution. The pyrimidine substituent includes 4,4,6-trimethyl groups. Key Difference: The ethyl group at position 7 increases steric bulk compared to the target compound’s unsubstituted position 6.
- 4,6,8-Trimethyl-N-(4-methyl-6-phenylpyrimidin-2-yl)quinazolin-2-amine (): The quinazoline is substituted with methyl groups at positions 4, 6, and 7. The pyrimidine features a phenyl group at position 6. Key Difference: Additional methylation at position 8 may hinder rotational freedom.
Substituent Variations on the Pyrimidine Ring
- N-[4-(Trifluoromethyl)pyrimidin-2-yl]benzimidazol-2-amine derivatives (): Example: N-[4-({3-[2-(Methylamino)pyrimidin-4-yl]pyridin-2-yl}oxy)naphthalen-1-yl]-6-(trifluoromethyl)-1H-benzimidazol-2-amine. Key Difference: The benzimidazole core replaces quinazoline, and the pyrimidine is part of a fused bipyridyl system. The CF₃ group enhances hydrophobic interactions, but the fused aromatic system may reduce conformational flexibility compared to the target compound’s simpler pyrimidine linkage .
- 6,7-Dimethoxy-N-(4-phenoxyphenyl)quinazolin-4-amine (): Methoxy groups at positions 6 and 7 on the quinazoline. A phenoxyphenyl group replaces the pyrimidine substituent. Key Difference: Methoxy groups improve water solubility but reduce membrane permeability.
Comparative Data Table
*Estimated based on analogous structures.
Implications of Structural Differences
- Electron-Withdrawing CF₃ Group : The target compound’s CF₃ group enhances electrophilicity and metabolic stability compared to methyl or phenyl substituents, making it more resistant to oxidative degradation .
- Solubility : Methoxy or benzimidazole derivatives () may have higher aqueous solubility but lower lipid membrane penetration than the target compound’s balanced lipophilicity .
Biological Activity
4,6-Dimethyl-N-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]quinazolin-2-amine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews its biological properties, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of 4,6-dimethyl-N-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]quinazolin-2-amine is with a molecular weight of approximately 305.28 g/mol. The compound features a quinazoline core substituted with a pyrimidine moiety, which is known for various biological activities.
Anticancer Activity
Research indicates that compounds containing quinazoline and pyrimidine derivatives exhibit significant anticancer properties. A study highlighted the synthesis of quinazoline-based hybrids that showed promising anticancer activity against various cancer cell lines, including MDA-MB-231 (breast cancer) and A549 (lung cancer) cells. The IC50 values ranged from 0.36 to 40.90 μM, showcasing the potential of these compounds in cancer therapy .
Antibacterial Properties
Quinazoline derivatives have also been evaluated for their antibacterial activity. A series of studies demonstrated that certain structural modifications enhance the antibacterial efficacy against Gram-positive and Gram-negative bacteria. The presence of trifluoromethyl groups in the pyrimidine ring was found to improve antibacterial potency .
Urease Inhibition
The compound has been investigated for its urease inhibitory activity, which is crucial in the treatment of urinary tract infections and gastric disorders. Quinazoline derivatives have shown effective urease inhibition, making them potential candidates for developing new therapeutic agents against related diseases .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies emphasize that specific substituents on the quinazoline and pyrimidine rings significantly influence biological activity. For instance, the presence of bulky groups on the acetamide moiety enhances anticancer activity, while modifications on the trifluoromethyl group can alter both antibacterial and urease inhibitory effects .
Case Study 1: Anticancer Screening
In a recent study, a series of quinazoline-pyrimidine hybrids were synthesized and screened for anticancer activity. Compound 10 exhibited an EGFR inhibitory profile of 63%, comparable to erlotinib (68.3%). This suggests that modifications in the structure can lead to enhanced activity against specific cancer targets .
Case Study 2: Antibacterial Evaluation
A set of quinazoline derivatives was tested against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with trifluoromethyl substitutions showed increased potency compared to their non-substituted counterparts, highlighting the importance of fluorinated groups in enhancing biological efficacy .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
